Myrtanol
Overview
Description
Myrtanol is a naturally occurring monoterpenoid alcohol found in the essential oils of various aromatic plants, including the genera Myrtus, Tanacetum, Artemisia, Hyssopus, and Rhodiola . It is known for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Preparation Methods
Myrtanol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of beta-pinene . This process includes the following steps:
Hydroboration: Beta-pinene is reacted with borane-dimethyl sulfide complex (BH3-SMe2) to form an organoborane intermediate.
Chemical Reactions Analysis
Myrtanol undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Reduction: this compound can be reduced to form myrtenol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo substitution reactions with various reagents to form derivatives with different functional groups.
Scientific Research Applications
Myrtanol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:
Mechanism of Action
The mechanism of action of myrtanol involves several molecular targets and pathways . Some key mechanisms include:
Antioxidant Activity: This compound stabilizes endogenous antioxidant protection by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: This compound inhibits the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and modulates the activity of lysosomal and mitochondrial enzymes
Anticancer Activity: This compound down-regulates the expression of TNF-α and suppresses carcinogen-induced hepatocellular carcinoma by modulating drug metabolizing enzymes.
Comparison with Similar Compounds
Myrtanol is similar to other monoterpenoids, such as borneol, camphor, geraniol, pinene, and thymol . this compound is unique due to its specific combination of biological activities and its potential for chemical modification to enhance its therapeutic properties . Some similar compounds include:
Borneol: Known for its analgesic and anti-inflammatory properties.
Camphor: Used for its antispasmodic and vasodilating effects.
Geraniol: Exhibits antifungal and antibacterial activities.
Pinene: Known for its antioxidant and anti-inflammatory properties.
This compound’s unique combination of properties and its potential for chemical modification make it a valuable compound for various scientific research applications.
Properties
CAS No. |
514-99-8 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7?,8-,9-/m0/s1 |
InChI Key |
LDWAIHWGMRVEFR-NPPUSCPJSA-N |
Isomeric SMILES |
CC1([C@H]2CCC([C@@H]1C2)CO)C |
SMILES |
CC1(C2CCC(C1C2)CO)C |
Canonical SMILES |
CC1(C2CCC(C1C2)CO)C |
514-99-8 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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